N-Me-Thr-OMe.HCl

Ribosomal translation Unnatural peptide libraries mRNA display

N-Me-Thr-OMe·HCl (N-methyl-L-threonine methyl ester hydrochloride, CAS 95599-23-8, MW 183.63 g/mol as the HCl salt) is a protected, N-methylated amino acid derivative that combines three functional attributes within a single monomer: a secondary N-methylamine, a β-hydroxy side chain, and a C-terminal methyl ester. This combination distinguishes it from simpler N-methyl amino acid esters that lack the β-hydroxy group (e.g., N-Me-Val-OMe, N-Me-Leu-OMe) and from non-methylated threonine esters that do not confer the pharmacological benefits of backbone N-methylation.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B14030572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Thr-OMe.HCl
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1
InChIKeyGSJUJOLNAGXODU-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-Thr-OMe·HCl (CAS 95599-23-8): A Dual-Feature N-Methyl–β-Hydroxy Amino Acid Building Block


N-Me-Thr-OMe·HCl (N-methyl-L-threonine methyl ester hydrochloride, CAS 95599-23-8, MW 183.63 g/mol as the HCl salt) is a protected, N-methylated amino acid derivative that combines three functional attributes within a single monomer: a secondary N-methylamine, a β-hydroxy side chain, and a C-terminal methyl ester . This combination distinguishes it from simpler N-methyl amino acid esters that lack the β-hydroxy group (e.g., N-Me-Val-OMe, N-Me-Leu-OMe) and from non-methylated threonine esters that do not confer the pharmacological benefits of backbone N-methylation [1]. Supplied as the hydrochloride salt with typical commercial purities of ≥95% (up to 98% from select vendors), it serves as a key building block for solid- and solution-phase peptide synthesis, ribosomal incorporation into unnatural peptide libraries, and structure–activity relationship (SAR) studies of bleomycin-family antitumor agents [1].

Why Generic Substitution of N-Me-Thr-OMe·HCl Fails: Functional Non-Equivalence Within the N-Methyl Amino Acid Class


Scientific and industrial users cannot simply interchange N-Me-Thr-OMe·HCl with other N-methyl amino acid esters or non-methylated threonine building blocks because N-methylation of the threonine backbone produces compound-specific functional consequences that are not conserved across the N-Me AA class. In ribosomal translation systems, only three of twenty tested N-Me AAs (N-Me-Thr, N-Me-Leu, N-Me-Val) are incorporated efficiently as single residues, while close analogs such as N-Me-Ser, N-Me-Ala, and N-Me-Phe produce misincorporation, truncation, or complete incorporation failure [1]. In the context of bleomycin pharmacology, N-methylation of the L-threonine subunit alone reduces DNA cleavage efficiency by 10–15-fold and nearly abolishes cleavage selectivity—a dramatic functional perturbation that is not recapitulated by other subunit modifications [2]. These orthogonal lines of evidence demonstrate that the threonine scaffold bearing both N-methyl and β-hydroxy functionality occupies a narrow, non-substitutable performance window.

N-Me-Thr-OMe·HCl: Quantified Differentiation Evidence Against Closest Analogs


Ribosomal Incorporation Efficiency: N-Me-Thr vs. N-Me-Ser, N-Me-Ala, and 17 Other N-Me AAs

In a systematic screen of 20 N-methyl amino acids for single-site ribosomal incorporation using a reconstituted E. coli translation system, N-Me-Thr was one of only three analogs (alongside N-Me-Leu and N-Me-Val) that exhibited efficient incorporation with the desired N-methyl peptide as the sole translation product. Translation reactions supplemented with N-Me-Thr-tRNA yielded on average 74% as much peptide as reactions with the corresponding unmodified threonyl-tRNA [1]. In contrast, closely related β-hydroxy analog N-Me-Ser, as well as N-Me-Ala, N-Me-Phe, N-Me-Gly, N-Me-Ile, N-Me-Met, and nine other N-Me AAs, produced either misincorporation of competing natural amino acids, premature translational truncation, or complete failure of incorporation [1]. The cognate tRNA abundance for threonine (4.12% of total tRNA) supports efficient incorporation, whereas low-abundance cognate tRNAs for poorly incorporated analogs (e.g., N-Me-Tyr at 3.14%) contribute to their translational failure [1].

Ribosomal translation Unnatural peptide libraries mRNA display N-methyl amino acid incorporation

DNA Cleavage Functional Impact: N-Me-Thr-Modified Deglycobleomycin A2 vs. Unmodified Deglycobleomycin A2

Incorporation of N-Me-Thr into deglycobleomycin A2 (compound 5) enables direct functional dissection of the threonine NH role in DNA cleavage. In a defined comparative study, the N-methyl threonine analog of deglycobleomycin A2 exhibited a 10–15-fold reduction in DNA cleavage efficiency relative to unmodified deglycobleomycin A2 under identical Fe(II)-activated conditions [1]. Furthermore, N-methylation weakened and nearly abolished the inherent DNA cleavage selectivity observed with the parent compound, while leaving the intrinsic oxidation capability of the activated Fe(III) complex essentially unchanged [1]. The D-allo-threonine epimer (compound 6) was also synthesized and compared, providing stereochemical controls that confirm the effect is specific to N-methylation rather than epimerization [1].

Bleomycin pharmacology DNA cleavage Antitumor antibiotics Structure–activity relationship

Synthesis Route Efficiency: Improved Fmoc-N-Me-Thr-OH Preparation vs. Earlier Methods

The Zhang (2007) improved synthesis of Fmoc-N-methyl threonine, the direct Fmoc-protected precursor to N-Me-Thr-OMe·HCl, achieves oxazolidinone formation in 92% yield with reaction times under 1 hour for both formation and subsequent Lewis acid-catalyzed reduction [1]. This represents a substantial advance over the earlier Luo (2001) method, which required TBDMS side-chain protection (2–3 days), oxazolidinone reduction with Et₃SiH/TFA (3–5 days at room temperature), and subsequent Fmoc re-introduction due to partial protecting group loss during reduction [2]. The improved protocol was demonstrated at 500 g scale for both serine and threonine Fmoc-N-methyl derivatives, confirming scalability relevant to procurement planning [1].

N-methyl amino acid synthesis Fmoc solid-phase peptide synthesis Oxazolidinone reduction Process chemistry

Proteolytic Stability Enhancement: N-Methylation-Class Benefit with Documented Peptide Half-Life Extension

N-Methylation of peptide backbones is an established strategy for imparting protease resistance. In a well-characterized class-level example, multiple N-methylations of a somatostatin cyclopeptide analog increased enzymatic half-life from 15.5 ± 2 min to 74 ± 6 min—approximately a 5-fold enhancement—without compromising biological activity or receptor selectivity [1]. As an N-methyl amino acid building block, N-Me-Thr-OMe·HCl enables incorporation of this stabilizing backbone modification specifically at threonine positions within peptide sequences. The β-hydroxy side chain of threonine simultaneously retains hydrogen-bonding capacity, offering a functional profile not achievable with hydrophobic N-Me amino acids such as N-Me-Val-OMe or N-Me-Leu-OMe [2].

Peptide protease resistance Metabolic stability Peptidomimetic design N-methylation

Conformational Modulation: N-Methylation Increases cis-Amide Bond Population vs. Non-Methylated Peptides

N-Methylation of the peptide backbone substantially alters the cis/trans equilibrium of the amide bond preceding the N-methylated residue. In model cyclic pentapeptides, N-methylated amino acids were shown to serve as more effective turn-inducing elements than proline in certain sequence contexts, with N-methylation increasing the cis-amide bond population compared to non-methylated analogs [1]. For threonine specifically, the combination of N-methylation-imposed conformational restriction and the β-hydroxy side chain (capable of intramolecular hydrogen bonding) provides dual conformational control that is unavailable with either N-Me-Val-OMe·HCl (no hydroxyl) or H-Thr-OMe·HCl (no N-methyl constraint) [2]. This conformational effect has been exploited in the design of biologically active cyclic peptides where precise turn geometry is required for target engagement [1].

Peptide conformation cis/trans isomerism N-methyl amino acid Cyclic peptide design

N-Me-Thr-OMe·HCl: High-Impact Research and Industrial Application Scenarios


Ribosomal Peptide Library Construction via mRNA Display for Drug Discovery

When constructing unnatural peptide libraries for mRNA display-based selection, N-Me-Thr is one of only three N-methyl amino acids (with N-Me-Leu and N-Me-Val) that are incorporated efficiently by the ribosome as single residues, yielding ~74% of the peptide output of natural amino acid controls with clean product profiles [1]. Libraries incorporating N-Me-Thr at designated positions sample conformationally restricted, protease-resistant chemical space while maintaining translational fidelity. This application is not feasible with N-Me-Ser-OMe·HCl or N-Me-Ala-OMe·HCl, which produce truncation or misincorporation products that confound library screening results [1].

Bleomycin Analog SAR Studies Targeting the Threonine NH–Metal Complex Hydrogen Bond

N-Me-Thr-OMe·HCl serves as the essential chiral building block for synthesizing deglycobleomycin A2 analog 5, in which N-methylation of the L-threonine subunit reduces DNA cleavage efficiency 10–15-fold and abolishes cleavage selectivity without impairing Fe(III) oxidation capability [2]. This tool compound enables medicinal chemists to dissect the contribution of the threonine NH hydrogen bond to the Fe(III)-hydroperoxide complex—a mechanistic feature not interrogable with any other amino acid modification. Procurement of this specific building block is required for laboratories replicating or extending the Boger bleomycin SAR series [2].

Protease-Resistant Therapeutic Peptide Lead Optimization

Incorporating N-Me-Thr into peptide drug candidates at protease-susceptible threonine positions provides the class-documented ~5-fold increase in enzymatic half-life associated with backbone N-methylation, as demonstrated in the somatostatin cyclopeptide system (half-life extension from 15.5 to 74 min) [3]. Unlike hydrophobic N-Me amino acids, N-Me-Thr retains the hydrogen-bonding β-hydroxy group, enabling maintenance of target binding affinity alongside enhanced metabolic stability—a dual optimization that is not achievable with N-Me-Val-OMe·HCl, N-Me-Leu-OMe·HCl, or non-methylated H-Thr-OMe·HCl [1].

Conformationally Constrained Cyclic Peptide Design with Dual Turn-Induction and Hydrogen-Bonding

For cyclic peptide design projects requiring precise turn geometry, N-Me-Thr-OMe·HCl provides both the cis-amide bond-promoting effect of N-methylation (documented to surpass proline in turn-inducing capacity in specific pentapeptide scaffolds) and the intramolecular hydrogen-bonding capability of the threonine hydroxyl [1]. This dual conformational control is unavailable with either N-Me-Val-OMe·HCl (no hydroxyl) or H-Thr-OMe·HCl (no N-methyl constraint). The combination is particularly valuable for designing orally bioavailable cyclic peptides where both conformational preorganization and passive membrane permeability are required [1].

Quote Request

Request a Quote for N-Me-Thr-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.